Cas no 1513-60-6 (4,4,4-trifluoro-3-(trifluoromethyl)-2-butenoic Acid Ethyl Ester)

4,4,4-Trifluoro-3-(trifluoromethyl)-2-butenoic acid ethyl ester is a fluorinated organic compound characterized by its highly electron-withdrawing trifluoromethyl groups. This ester is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of fluorinated heterocycles and pharmaceuticals. Its strong electron-deficient nature enhances reactivity in Michael additions and nucleophilic substitutions, making it valuable for constructing complex fluorinated scaffolds. The compound exhibits good thermal stability and solubility in common organic solvents, facilitating its use in diverse reaction conditions. Its structural features also contribute to improved metabolic stability in bioactive molecules, underscoring its utility in medicinal chemistry and agrochemical research.
4,4,4-trifluoro-3-(trifluoromethyl)-2-butenoic Acid Ethyl Ester structure
1513-60-6 structure
Product Name:4,4,4-trifluoro-3-(trifluoromethyl)-2-butenoic Acid Ethyl Ester
CAS No:1513-60-6
MF:C7H6F6O2
MW:236.111763477325
MDL:MFCD00041517
CID:169201
PubChem ID:137047
Update Time:2025-06-09

4,4,4-trifluoro-3-(trifluoromethyl)-2-butenoic Acid Ethyl Ester Chemical and Physical Properties

Names and Identifiers

    • 2-Butenoic acid,4,4,4-trifluoro-3-(trifluoromethyl)-, ethyl ester
    • 4,4,4-trifluoro-3-(trifluoromethyl)-2-butenoic Acid Ethyl Ester
    • 4,4,4-trifluoro-3-(trifluoromethyl)crotonate
    • ethyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate
    • Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate
    • 4,4,4-Trifluor-3-trifluormethylcrotonsaeure-ethylester
    • ethyl 4,4,4-trifluoro-3-trifluoromethyl-2-butenoate
    • ET-BTFA
    • ETHYL 3,3-BIS(TRIFLUOROMETHYL)ACRYLATE
    • ETHYL 4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)-2-BUTENOATE
    • 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid ethyl ester
    • Ethyl 4,4,4-(Trifluoromethyl crotonate
    • Ethyl4,4,4-trifluoro-3-(trifluoromethyl)crotonate95%
    • Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate 95%
    • 2-Butenoic acid,4,4,4-trifluoro-3-(trifluoroMethyl)-,ethyl ester
    • SCHEMBL4777476
    • ethyl 3,3-bistrifluoromethylacrylate
    • MFCD00041517
    • EN300-72793
    • DTXSID60164753
    • AKOS005063658
    • Ethyl-4,4,4-trifluoro-3-(trifluoromethyl)crotonate
    • ethyl-4,4,4-trifluoro-3-(trifluoromethyl)-crotonate
    • FT-0626052
    • 2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, ethyl ester
    • 1513-60-6
    • C7H6F6O2
    • MDL: MFCD00041517
    • Inchi: 1S/C7H6F6O2/c1-2-15-5(14)3-4(6(8,9)10)7(11,12)13/h3H,2H2,1H3
    • InChI Key: CULZFNOUPBWSIZ-UHFFFAOYSA-N
    • SMILES: FC(/C(=C/C(=O)OCC)/C(F)(F)F)(F)F

Computed Properties

  • Exact Mass: 236.02700
  • Monoisotopic Mass: 236.027199
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Color/Form: Not determined
  • Density: >1.1
  • Boiling Point: 128 °C
  • Flash Point: 43°C
  • Refractive Index: 1.341
  • PSA: 26.30000
  • LogP: 2.60050
  • Solubility: Not determined

4,4,4-trifluoro-3-(trifluoromethyl)-2-butenoic Acid Ethyl Ester Security Information

  • Hazard Statement: Flammable
  • Hazardous Material transportation number:3272
  • Hazard Category Code: 10-36/37/38
  • Safety Instruction: S16-S26-S36
  • Hazardous Material Identification: F
  • HazardClass:FLAMMABLE
  • Risk Phrases:R10
  • Safety Term:S26;S36

4,4,4-trifluoro-3-(trifluoromethyl)-2-butenoic Acid Ethyl Ester Customs Data

  • HS CODE:2916190090
  • Customs Data:

    China Customs Code:

    2916190090

    Overview:

    2916190090 Other unsaturated acyclic monocarboxylic acids(Including its anhydride\Acyl halide,Peroxides and peroxyacids and their derivatives).Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916190090 unsaturated acyclic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

4,4,4-trifluoro-3-(trifluoromethyl)-2-butenoic Acid Ethyl Ester Pricemore >>

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4,4,4-trifluoro-3-(trifluoromethyl)-2-butenoic Acid Ethyl Ester Suppliers

Amadis Chemical Company Limited
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(CAS:1513-60-6)4,4,4-trifluoro-3-(trifluoromethyl)-2-butenoic Acid Ethyl Ester
Order Number:A1208869
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:51
Price ($):368.0
Email:sales@amadischem.com

Additional information on 4,4,4-trifluoro-3-(trifluoromethyl)-2-butenoic Acid Ethyl Ester

Introduction to 4,4,4-trifluoro-3-(trifluoromethyl)-2-butenoic Acid Ethyl Ester (CAS No. 1513-60-6)

4,4,4-trifluoro-3-(trifluoromethyl)-2-butenoic Acid Ethyl Ester, identified by its CAS number 1513-60-6, is a fluorinated organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and functional properties. This compound belongs to the class of β-keto esters, characterized by its conjugated system of a carbonyl group and an alkene double bond, which makes it a versatile intermediate in synthetic chemistry. The presence of multiple fluorine atoms introduces electron-withdrawing effects, enhancing the reactivity and stability of the molecule, making it a valuable building block for further derivatization.

The structure of 4,4,4-trifluoro-3-(trifluoromethyl)-2-butenoic Acid Ethyl Ester consists of a butenoic acid backbone with ethyl ester functionality at the carboxyl group and both trifluoromethyl and trifluoromethoxy substituents on the adjacent carbon atoms. This arrangement imparts a high degree of electronic complexity, which can be exploited in various chemical transformations. The compound’s ability to participate in Michael additions, aldol reactions, and Diels-Alder cycloadditions makes it particularly useful in the synthesis of more complex molecules.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. The fluorine atoms in 4,4,4-trifluoro-3-(trifluoromethyl)-2-butenoic Acid Ethyl Ester contribute to these properties by influencing the electronic distribution across the molecule. This has led to its exploration as a key intermediate in the development of novel drug candidates targeting various therapeutic areas.

One of the most compelling applications of this compound is in the synthesis of pharmaceutical intermediates. Researchers have leveraged its reactivity to develop inhibitors for enzymes involved in inflammatory pathways. For instance, derivatives of this compound have been investigated for their potential as COX-2 inhibitors, which are known for their anti-inflammatory properties with reduced gastrointestinal side effects compared to traditional NSAIDs. The trifluoromethyl group, in particular, has been shown to improve binding affinity by increasing lipophilicity and reducing metabolic degradation.

Additionally, the agrochemical industry has recognized the potential of 4,4,4-trifluoro-3-(trifluoromethyl)-2-butenoic Acid Ethyl Ester as a precursor for developing novel pesticides and herbicides. Fluorinated compounds often exhibit improved environmental stability and resistance to degradation, making them more effective at lower concentrations. Recent studies have demonstrated its utility in synthesizing fluorinated pyrazole derivatives that exhibit herbicidal activity by inhibiting key enzymes involved in plant growth regulation.

The synthesis of 4,4,4-trifluoro-3-(trifluoromethyl)-2-butenoic Acid Ethyl Ester typically involves multi-step organic reactions starting from commercially available fluorinated precursors. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions have been employed to introduce the necessary fluorine substituents with high selectivity. The use of transition metal catalysts not only improves yield but also reduces unwanted byproducts, making the process more sustainable and scalable for industrial applications.

In terms of biological activity, preliminary studies have shown that certain derivatives of this compound exhibit promising properties as kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways and are often targeted in cancer therapy. The conjugated system and fluorine substituents enhance interactions with ATP-binding pockets in kinase domains, leading to potent inhibition. Ongoing research is focused on optimizing these derivatives for better selectivity and reduced toxicity.

The pharmaceutical industry’s interest in fluorinated compounds is further underscored by their role in modulating pharmacokinetic properties such as solubility and bioavailability. The presence of fluorine can alter water solubility while maintaining or enhancing membrane permeability, leading to improved drug delivery systems. This has spurred innovation in designing prodrugs that release active pharmaceutical ingredients (APIs) under specific physiological conditions.

From a synthetic chemistry perspective, 4,, 4,, 4-trifluoro-3-(trifluoromethyl)-2-butenoic Acid Ethyl Ester serves as a versatile scaffold for exploring new reaction pathways and developing novel synthetic strategies. Its unique reactivity allows chemists to construct complex molecular architectures with precision, enabling access to hitherto inaccessible chemical space. This has opened up new avenues for drug discovery and material science applications.

The environmental impact of using fluorinated compounds is also a critical consideration. While they offer significant advantages in terms of chemical stability and biological activity, it is essential to balance these benefits with potential ecological concerns. Researchers are actively working on developing greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. The adoption of continuous flow chemistry has shown promise in achieving these goals by improving efficiency and reducing solvent usage.

In conclusion, 4,, 4,, 4-trifluoro-3-(trifluoromethyl)-2-butenoic Acid Ethyl Ester (CAS No. 1513-60-6) is a multifaceted compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules with enhanced properties due to fluorine substitution. As research continues to uncover new synthetic methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1513-60-6)4,4,4-trifluoro-3-(trifluoromethyl)-2-butenoic Acid Ethyl Ester
A1208869
Purity:99%
Quantity:25g
Price ($):368.0
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